Docetaxel Crotonaldehyde Analog
Description
Contextualization of Docetaxel (B913) within Taxane (B156437) Chemistry
Docetaxel, a prominent member of the taxane class of chemotherapy drugs, is a semi-synthetic analog of paclitaxel (B517696). wikipedia.orgnih.gov Taxanes are complex diterpenoids originally derived from yew trees. wikipedia.orglgcstandards.com Docetaxel itself is synthesized from a precursor, 10-deacetyl baccatin (B15129273) III, which is extracted from the needles of the European yew tree, Taxus baccata. wikipedia.orglgcstandards.com This makes it more readily available than paclitaxel, which was initially isolated from the bark of the Pacific yew tree. wikipedia.org The chemical structure of docetaxel is characterized by a distinctive taxane core and a C-13 sidechain which is crucial for its biological activity. frontiersin.org It differs from paclitaxel in two key positions, which contributes to its increased water solubility. wikipedia.org The mechanism of action for taxanes like docetaxel involves the inhibition of microtubule depolymerization, which disrupts cell division and leads to cancer cell death. nih.govnih.gov
Significance of Analogs and Impurities in Pharmaceutical Research
In pharmaceutical development, the study of drug analogs and impurities is of paramount importance. ajptr.comijcrt.org Analogs, which are molecules with structures similar to a parent drug, are often synthesized to improve efficacy, enhance safety profiles, or overcome drug resistance. nih.gov The investigation of structure-activity relationships in analogs can lead to the development of "second-generation" drugs with superior therapeutic properties. nih.gov
Impurities, on the other hand, are unwanted chemical substances that can arise during the synthesis, purification, and storage of active pharmaceutical ingredients (APIs). ajptr.comijcrt.org The presence of impurities, even in minute quantities, can potentially affect the safety and efficacy of a drug. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, quantification, and control of impurities in pharmaceutical products. ajptr.comnih.gov Therefore, the development of robust analytical methods to detect and characterize these impurities is a critical aspect of quality control in the pharmaceutical industry.
Origin and Role of Docetaxel Crotonaldehyde (B89634) Analog as a Research Subject
Docetaxel Crotonaldehyde Analog is recognized as an impurity that can form during the manufacturing process of docetaxel. pharmaffiliates.com It is a derivative of docetaxel where a crotonaldehyde moiety is incorporated into the structure. The presence of this reactive aldehyde group makes it a subject of interest for several reasons.
From a quality control perspective, its detection and quantification are essential to ensure the purity and safety of the final docetaxel product. As a research subject, the this compound serves as a model compound for developing and validating analytical methods aimed at identifying and measuring impurities in pharmaceutical formulations. Its distinct chemical structure, featuring a reactive crotonaldehyde group, presents a unique challenge for analytical techniques, thereby aiding in the refinement of methods for stability testing and degradation pathway analysis.
Structure
2D Structure
Properties
Molecular Formula |
C43H51NO14 |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 |
InChI Key |
UTQJIGYRDMRGES-XFGYWSMASA-N |
Isomeric SMILES |
CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O |
Canonical SMILES |
CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O |
Origin of Product |
United States |
Chemical Synthesis Methodologies of Docetaxel Crotonaldehyde Analog
Synthetic Pathways for the Incorporation of the Crotonaldehyde (B89634) Moiety
The primary challenge in synthesizing the Docetaxel (B913) Crotonaldehyde Analog lies in the selective introduction of the reactive α,β-unsaturated aldehyde group. This is generally accomplished by preparing a modified C3' side chain precursor which is then coupled to the protected docetaxel core.
One common strategy involves the use of a protected β-lactam (azetidin-2-one) ring, a well-established method in taxane (B156437) chemistry. The synthesis can be envisioned in the following stages:
Preparation of the Side-Chain Precursor: A key intermediate is a phenylisoserine (B1258129) derivative that will become the side chain. To incorporate the crotonaldehyde moiety, a starting material such as N-Boc-3-amino-3-phenylpropanoic acid is modified. The crotonaldehyde group can be introduced via an aldol (B89426) condensation reaction between a protected amino aldehyde and acetaldehyde, or by using a building block that already contains the unsaturated aldehyde, albeit in a protected form (e.g., as an acetal).
β-Lactam Formation: The modified amino acid is then cyclized to form the corresponding β-lactam. This is a critical step that sets the correct stereochemistry for the side chain, which is crucial for the compound's potential biological activity.
Protection of the Baccatin (B15129273) Core: The 10-deacetylbaccatin III (10-DAB) core must be selectively protected to ensure that the side chain attaches only at the desired C13 hydroxyl group. The C7 and C10 hydroxyl groups are typically protected using reagents like triethylsilyl (TES) chloride.
Coupling Reaction: The protected baccatin core is then reacted with the prepared β-lactam side-chain precursor. This reaction, often carried out in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), opens the β-lactam ring and forms an ester linkage at the C13 position of the baccatin core.
Deprotection: The final step involves the removal of all protecting groups from the baccatin core (e.g., the C7-TES and C10-TES groups) and any protecting group on the crotonaldehyde moiety, typically under acidic conditions, to yield the final Docetaxel Crotonaldehyde Analog.
The table below outlines the key reaction steps and the typical reagents used in this synthetic pathway.
| Step | Reaction Type | Key Reagents and Conditions | Purpose |
| 1 | Side-Chain Functionalization | Aldol condensation or use of a functionalized building block. | To introduce the crotonaldehyde moiety or a protected precursor onto the side-chain scaffold. |
| 2 | Cyclization | DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents. | To form the stereochemically defined β-lactam ring, which is essential for the coupling reaction. |
| 3 | Baccatin Core Protection | Triethylsilyl chloride (TESCl), Pyridine (B92270). | To selectively block reactive hydroxyl groups at C7 and C10, directing the side-chain to the C13 position. |
| 4 | Side-Chain Coupling | Lithium bis(trimethylsilyl)amide (LiHMDS), low temperature (-40°C to -78°C). | To open the β-lactam and attach the side-chain to the C13 hydroxyl group of the baccatin core. |
| 5 | Deprotection | Hydrofluoric acid (HF) in pyridine or trifluoroacetic acid (TFA). | To remove all protecting groups and yield the final this compound. |
Methodological Considerations for Analog Preparation
The successful preparation of the this compound requires careful consideration of several methodological factors to maximize yield and purity.
Protecting Group Strategy: The choice of protecting groups is paramount. They must be stable under the conditions of the subsequent reaction steps but readily removable at the end of the synthesis without affecting the rest of the molecule. The triethylsilyl (TES) group is commonly used for the C7 and C10 hydroxyls due to its stability and selective removal conditions.
Stereochemical Control: The stereochemistry of the C2' and C3' positions on the side chain is critical. The use of a chiral auxiliary or a stereoselective synthesis for the side-chain precursor is necessary to obtain the desired isomer. The β-lactam pathway is advantageous as it helps to set the correct relative stereochemistry during the coupling step.
Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents must be precisely controlled. The coupling reaction, for instance, is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the starting materials.
Purification: Due to the complexity of the molecule and the potential for side products, rigorous purification is required after each step. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are essential to isolate the desired product with high purity.
Strategies for Ensuring Reaction Reproducibility in Analog Synthesis
Ensuring the reproducibility of the synthesis of the this compound is crucial for any potential future applications. This involves a combination of strict process control and thorough analytical characterization.
Raw Material Qualification: The purity and identity of all starting materials, particularly the 10-deacetylbaccatin III and the side-chain precursors, must be rigorously verified before use. Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the final compound.
In-Process Controls (IPCs): Monitoring the progress of the reaction at key stages is essential. Techniques like thin-layer chromatography (TLC) or HPLC can be used to determine when a reaction is complete, preventing the formation of byproducts due to over-reaction or incomplete conversion.
Standardized Operating Procedures (SOPs): Detailed SOPs should be established for each step of the synthesis. These documents should specify exact quantities of reagents, reaction times, temperatures, and purification procedures to ensure consistency between batches.
Comprehensive Final Product Characterization: The final this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. A combination of analytical techniques is employed for this purpose, as detailed in the table below.
| Analytical Technique | Purpose | Typical Expected Data |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound and quantify any impurities. | A major peak corresponding to the product with purity >98-99%. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized analog. | A molecular ion peak corresponding to the calculated mass of the this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and confirm the presence of the crotonaldehyde moiety and the correct connectivity of the side chain and core. | Characteristic shifts for the aldehydic proton and the vinyl protons of the crotonaldehyde group, as well as signals confirming the docetaxel scaffold. |
| Infrared (IR) Spectroscopy | To identify the key functional groups present in the molecule. | Characteristic absorption bands for hydroxyl (O-H), ester (C=O), amide (N-H), and the α,β-unsaturated aldehyde (C=O, C=C) groups. |
By implementing these strategies, researchers can ensure that the synthesis of the this compound is both reliable and reproducible, yielding a high-purity compound suitable for further investigation.
Advanced Characterization Techniques for Docetaxel Crotonaldehyde Analog
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of the Docetaxel (B913) Crotonaldehyde (B89634) Analog. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed atomic-level information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural confirmation of organic molecules. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the complete chemical structure of the Docetaxel Crotonaldehyde Analog.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the this compound, specific signals confirming the presence of the crotonaldehyde moiety are expected. These include a distinct signal for the aldehydic proton in the downfield region (typically 9-10 ppm) and signals for the vinyl protons of the α,β-unsaturated system. These would be absent in the spectrum of pure Docetaxel.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. researchgate.net The spectrum for the analog would show characteristic peaks for the carbonyl carbon of the aldehyde and the two vinyl carbons, providing definitive evidence of the crotonaldehyde structure. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further be used to correlate specific protons to their directly attached carbons, solidifying the structural assignment. nih.gov
Hypothetical NMR Data for this compound The following table presents plausible chemical shift values for the key nuclei that differentiate the analog from Docetaxel.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Significance |
|---|---|---|---|
| Aldehydic Proton | ¹H NMR | ~9.5 | Confirms presence of -CHO group |
| Vinyl Protons | ¹H NMR | ~6.5 - 7.5 | Confirms C=C bond of the crotonaldehyde moiety |
| Aldehydic Carbon | ¹³C NMR | ~190 | Confirms carbonyl of the aldehyde |
| Vinyl Carbons | ¹³C NMR | ~130 - 150 | Confirms sp² carbons of the C=C bond |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the analog, as well as to gain structural information through fragmentation analysis. scilit.com High-Resolution Mass Spectrometry (HRMS) can precisely measure the mass of the parent ion, confirming the molecular formula C₄₃H₅₁NO₁₄. lgcstandards.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns. nih.govresearchgate.net By inducing fragmentation of the parent ion, characteristic product ions are generated. For taxane (B156437) analogs, common fragmentation involves the cleavage of the ester bond linking the C-13 side chain to the baccatin (B15129273) core. The resulting fragment ions provide conclusive evidence for the structure of both the core and the side chain, confirming the identity of the analog.
Expected High-Resolution Mass Spectrometry Data
| Ion Type | Technique | Expected m/z | Inferred Formula | Confirmation |
|---|---|---|---|---|
| [M+H]⁺ | ESI-HRMS | 806.3331 | C₄₃H₅₂NO₁₄⁺ | Molecular Weight Confirmation |
| [M+Na]⁺ | ESI-HRMS | 828.3150 | C₄₃H₅₁NNaO₁₄⁺ | Sodium Adduct Confirmation |
| Fragment 1 | MS/MS | ~509.13 | C₂₇H₂₅O₈⁺ | Loss of the C-13 side chain |
| Fragment 2 | MS/MS | ~298.19 | C₁₆H₂₄NO₆⁺ | C-13 Side Chain Fragment |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are fundamental for separating the this compound from the parent drug and other related impurities. nih.gov These techniques are crucial for both the initial isolation of the compound for use as a reference standard and for the routine assessment of its purity. google.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of Docetaxel and its impurities. researchgate.netglobalresearchonline.net The method's high resolution and sensitivity make it ideal for separating structurally similar compounds. nih.gov A typical RP-HPLC method for purity assessment involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govresearchgate.net
The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase. As the this compound has a slightly different polarity compared to Docetaxel, it will exhibit a different retention time, allowing for its separation and quantification. jidps.com Purity is determined by calculating the area percentage of the analog's peak relative to the total area of all peaks in the chromatogram. Commercial reference standards for the analog often specify a purity of >95% as determined by HPLC. lgcstandards.com
Typical RP-HPLC Method Parameters and Purity Results
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 230 nm |
| Retention Time (Docetaxel) | ~9.8 min |
| Retention Time (Analog) | ~11.2 min |
| Calculated Purity | >95% |
For isolation purposes, preparative HPLC or Medium-Pressure Liquid Chromatography (MPLC) can be employed, using similar chromatographic principles but on a larger scale to obtain sufficient quantities of the purified analog. nih.govgoogle.com
Investigation of Degradation Pathways of Docetaxel Derivatives
The study of docetaxel derivatives, including the crotonaldehyde analog, is fundamental to mapping the degradation pathways that can compromise the integrity of the parent drug. Research into the forced degradation of docetaxel reveals that the molecule is susceptible to breakdown under various stress conditions, including acidic, basic, and oxidative environments. jst.go.jp
Under basic conditions, docetaxel is known to degrade into several impurities. Key degradation products that have been isolated and characterized include 7-epi-docetaxel (B601182) and 7-epi-10-oxo-docetaxel. nih.gov Another significant pathway involves the hydrolysis of the ester bond at the C-10 position, yielding 10-deacetyl baccatin III. nih.gov The epimerization at the C-7 position is a result of a retro-aldol reaction. jst.go.jp Furthermore, heating the drug substance in its solid state has been shown to produce an N-oxide form through oxidation and a C2′-epimer of the side chain via acid hydrolysis. jst.go.jp
These established pathways provide a framework for understanding how a specific derivative like the this compound might be formed and subsequently transformed. The presence of the reactive crotonaldehyde moiety suggests potential for unique degradation routes, including aldol-type reactions or Michael additions, which would be investigated under similar stress conditions to fully characterize its stability profile. The study of such analogs helps in developing stability-indicating analytical methods capable of separating the main compound from all potential process-related impurities and degradants. nih.govnih.gov
Assessment of Compound Durability Under Varied Environmental Factors
To ensure the quality and shelf-life of pharmaceutical products, the stability of docetaxel and its analogs is rigorously tested against various environmental factors.
The pH of a solution is a critical factor influencing the stability of docetaxel and its derivatives. The ionization state of the molecule can change with pH, leading to different degradation pathways. ajpojournals.org Generally, acidic or basic conditions can catalyze hydrolysis and other reactions. ajpojournals.org
Studies have shown that docetaxel's degradation is pH-dependent, with improved stability often observed in acidic environments. researchgate.net For instance, the majority of degradation impurities are observed in base degradation studies. nih.govresearchgate.net In contrast, some research indicates that weakly basic solutions can help maintain the physical stability of docetaxel micellar solutions over time. nih.gov The stability of liposomal docetaxel formulations is also markedly affected by pH. In vitro drug release studies demonstrate a significantly higher cumulative release rate in a mildly acidic environment (pH 5.0-6.4) compared to the physiological pH of 7.4, indicating that the acidic microenvironment of tumors could trigger faster drug release from such pH-sensitive delivery systems. nih.govresearchgate.net This pH-dependent behavior is crucial for designing drug delivery vehicles that are stable in circulation but release their payload in the target environment. nih.gov
Table 1: pH-Dependent Release of Docetaxel from Liposomal Formulations
| Formulation Type | pH | Cumulative Release (%) | Time (hours) |
|---|---|---|---|
| TPOS-DOC-L | 7.4 | 40.91% | 24 |
| TPOS-DOC-L | 6.4 | 86.92% | 24 |
| DTX-Lips | 7.4 | ~50% | 72 |
| DTX-Lips | 5.0 | ~65% (1.3x higher than at pH 7.4) | 72 |
Data synthesized from multiple studies to illustrate pH-dependent release trends. nih.govresearchgate.net
Temperature is a key factor affecting the kinetics of chemical degradation. For docetaxel and its analogs, elevated temperatures typically accelerate degradation. In one study, incubating a docetaxel solution at 80°C resulted in significant degradation, with only 39% of the initial concentration remaining after 25 hours. cjhp-online.ca In the solid state, heating was a primary driver for the formation of N-oxide and C2′-epimer degradation products. jst.go.jp
Conversely, lower temperatures enhance stability. Refrigerated storage (e.g., 2°C-8°C) has been shown to extend the physical and chemical stability of docetaxel formulations for days or even weeks, compared to just hours or a few days at room temperature (23°C-25°C). researchgate.netnih.govresearchgate.net This stabilization at lower temperatures is attributed to the reduced kinetics of degradation reactions and, in the case of micellar formulations, the stabilization of the micelles themselves. nih.gov
Table 2: Temperature-Dependent Stability of Docetaxel Formulations
| Formulation/Concentration | Storage Temperature | Stability Period | Remaining Concentration |
|---|---|---|---|
| 10 mg/mL in vials | 4°C or 23°C | 21 days | >95% |
| 0.4 & 0.8 mg/mL in bags | 23°C | 35 days | >95% |
| 0.5 mg/mL solution | 80°C | 25 hours | 39% |
| Infusion Solution | Refrigerated (2°C-8°C) | 7 days | Physicochemically stable |
| Infusion Solution | Room Temperature | 6 hours | Physicochemically stable |
This table summarizes findings on how temperature affects docetaxel stability across different studies and formulations. cjhp-online.caresearchgate.netnih.gov
Photostability studies are conducted to determine if light exposure causes degradation. For docetaxel, research indicates a relatively high degree of stability under photolytic stress. In forced degradation studies, no considerable degradation was observed when a docetaxel drug product was subjected to photolytic stress conditions. nih.gov Similarly, another study noted that docetaxel solutions stored in bags at room temperature were left unprotected from light and retained over 95% of their initial concentration after 35 days, with no measurable degradation products detected on chromatograms. cjhp-online.ca This suggests that while protection from light is generally good practice, the this compound, like the parent compound, may not be highly susceptible to photodegradation.
Kinetic Analysis of Analog Formation and Transformation
Kinetic analysis involves studying the rate at which a compound forms or degrades over time. Such analysis is crucial for predicting the shelf-life of a drug product and understanding the mechanisms of its transformation. For docetaxel derivatives, kinetic studies would typically measure the concentration of the analog and its parent compound at various time points under specific conditions (e.g., different pH values, temperatures).
While detailed kinetic models for the specific formation of the this compound are not extensively published, the principles of kinetic analysis are applied in general docetaxel stability studies. For example, stability assessments that track the percentage of docetaxel remaining over several weeks at different temperatures are inherently kinetic. cjhp-online.caresearchgate.net One study noted that because no degradation was detected at room temperature, the degradation rate for docetaxel could not be determined with confidence under those conditions, highlighting how kinetic data is derived from observed changes over time. cjhp-online.ca A full kinetic analysis of the crotonaldehyde analog would involve determining the order of the degradation reaction and calculating rate constants, which would quantify its stability relative to docetaxel and other known degradants like 7-epi-docetaxel.
Contributions to Understanding Docetaxel Formulation Stability
This knowledge directly informs several key aspects of pharmaceutical development:
Development of Stability-Indicating Methods: Understanding potential degradants is essential for creating robust analytical methods (like HPLC) that can accurately separate and quantify these impurities, ensuring the quality of the final product. nih.govnih.gov
Formulation Optimization: By knowing which conditions (e.g., high pH, high temperature) lead to the formation of undesirable analogs, formulators can add stabilizing agents, such as buffers, or optimize the formulation vehicle to minimize degradation. researchgate.netnih.gov
Establishment of Storage Conditions and Shelf-Life: Stability data from model compounds helps justify recommended storage conditions (e.g., refrigeration) and establish a reliable expiration date for the drug product, ensuring it remains safe and effective for the patient. researchgate.netnih.gov
In essence, the detailed investigation of each derivative, including its degradation pathways and sensitivity to environmental factors, provides the foundational knowledge needed to design and manufacture a stable, high-quality docetaxel drug product. researchgate.net
Conclusion
The Docetaxel (B913) Crotonaldehyde (B89634) Analog serves as a critical case study in the broader context of pharmaceutical analysis and quality control. Its identification and characterization underscore the necessity of rigorous analytical methodologies to ensure the purity and safety of potent medications like docetaxel. The ongoing development of sensitive and specific analytical techniques is fundamental to managing impurities and advancing the field of pharmaceutical sciences.
Applications in Analytical Method Development and Validation
Development of Quantitative and Qualitative Analytical Techniques for Impurities
The docetaxel (B913) crotonaldehyde (B89634) analog is employed as a reference standard in the development of analytical techniques aimed at identifying and quantifying impurities in docetaxel. weblivelink.com As a known chemical entity, it allows analytical scientists to develop methods, such as high-performance liquid chromatography (HPLC), that can effectively separate the analog from the active pharmaceutical ingredient (API) and other potential impurities. The distinct chemical structure of the analog, which incorporates a reactive crotonaldehyde moiety, provides a unique chromatographic and spectroscopic signature, aiding in its specific detection.
In this context, the analog helps to establish key method parameters, including:
Selectivity: Ensuring the analytical method can distinguish between docetaxel and the crotonaldehyde analog.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analog that can be reliably detected and quantified.
Linearity: Establishing a proportional relationship between the concentration of the analog and the analytical signal.
By using the docetaxel crotonaldehyde analog, pharmaceutical manufacturers can develop robust methods to monitor and control the levels of this specific impurity during the synthesis and formulation of docetaxel, thereby ensuring the safety and efficacy of the final drug product.
Evaluation of Analytical Method Resilience and Specificity
The resilience and specificity of an analytical method are paramount to its reliability. The this compound is a valuable tool for assessing these parameters. The inherent reactivity of the crotonaldehyde group makes the analog susceptible to degradation under various stress conditions, such as changes in pH, temperature, and light exposure.
By subjecting samples containing the this compound to these stress conditions and analyzing the resulting degradation products, scientists can evaluate the stability-indicating properties of the analytical method. This process helps to ensure that the method can accurately measure the analyte of interest in the presence of its degradation products. The complex structure of the analog makes it a suitable candidate for testing the specificity and robustness of different analytical techniques.
Utilization in Pharmaceutical Quality Control (QC) Applications
In the realm of pharmaceutical quality control, the this compound serves as a critical reference material. weblivelink.comveeprho.com QC laboratories use this analog to verify the performance of their analytical methods on a routine basis. synzeal.comclearsynth.com By analyzing a known standard, they can confirm that their instruments and procedures are operating correctly and are capable of accurately detecting and quantifying any potential impurities in batches of docetaxel.
The use of a well-characterized reference standard like the this compound is a fundamental requirement of Good Manufacturing Practices (GMP). It provides traceability and ensures consistency in the quality of the drug product over time. weblivelink.com
Role in Abbreviated New Drug Application (ANDA) Related Method Validation
For generic drug manufacturers seeking approval for their products through an Abbreviated New Drug Application (ANDA), demonstrating bioequivalence to the innovator drug is not sufficient. They must also prove that their manufacturing processes can consistently produce a high-quality drug product. The validation of analytical methods is a critical component of this process.
The this compound plays a significant role in the method validation required for ANDA submissions. veeprho.comsynzeal.comclearsynth.com By using this reference standard, generic manufacturers can validate their analytical methods for impurity profiling, demonstrating to regulatory authorities like the FDA that their methods are accurate, precise, reproducible, and robust. This ensures that their generic version of docetaxel meets the same stringent quality standards as the brand-name drug. The availability of this analog as a reference standard that adheres to pharmacopeial requirements (USP, EP, BP, JP) is crucial for these applications. veeprho.com
Exploration in Novel Drug Delivery Systems and Targeted Therapies
Design and Synthesis of Prodrugs Utilizing Crotonaldehyde (B89634) Derivatives
The design of prodrugs involves chemically modifying a drug to render it temporarily inactive. This strategy aims to improve the drug's physicochemical properties and pharmacokinetic profile, with the active form being released at the target site. nih.gov The crotonaldehyde group on the docetaxel (B913) analog serves as a key handle for creating prodrugs that can be activated under specific biological conditions.
A primary strategy in prodrug design is to incorporate linkers that are substrates for enzymes overexpressed in tumor tissues. nih.gov This approach, known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Polymer-Directed Enzyme Prodrug Therapy (PMT), ensures that the cytotoxic drug is released predominantly at the cancer site, minimizing systemic exposure. nih.gov
For a docetaxel crotonaldehyde analog, a prodrug could be synthesized by attaching a promoiety to the drug via a linker susceptible to enzymatic cleavage. For instance, a glucuronic acid moiety could be used, which is cleaved by β-glucuronidase, an enzyme found in high concentrations in the necrotic regions of solid tumors. nih.gov Similarly, linkers based on peptides that are substrates for tumor-specific proteases, such as matrix metalloproteinases (MMPs) or cathepsins, represent another viable strategy for targeted drug release. google.com
Table 1: Examples of Enzyme-Responsive Linkers for Prodrug Design
| Enzyme Target | Linker/Substrate Example | Rationale for Use in Cancer Therapy |
|---|---|---|
| β-Glucuronidase | Glucuronic Acid | Overexpressed in necrotic tumor regions. nih.gov |
| Matrix Metalloproteinases (MMPs) | Specific Peptide Sequences (e.g., for MMP-7) | MMPs are highly expressed in various cancers and involved in tumor invasion and metastasis. google.com |
| Cathepsin B | Specific Peptide Sequences (e.g., Val-Cit) | Upregulated in many tumor types, located in lysosomes. |
The synthesis would involve a multi-step process where the linker is first attached to the promoiety and then conjugated to the docetaxel analog, ensuring stability in circulation but efficient cleavage upon reaching the tumor. nih.gov
The tumor microenvironment exhibits unique physiological conditions, such as hypoxia, lower pH, and a higher redox potential compared to normal tissues. These features can be exploited to trigger the activation of prodrugs. nih.gov
Redox-Responsive Activation: The higher concentration of glutathione (B108866) (GSH) in tumor cells compared to the extracellular space provides a sharp gradient for the cleavage of disulfide bonds. Prodrugs can be designed by linking the this compound to a carrier molecule via a disulfide bridge. nih.govnih.gov Once internalized by cancer cells, the disulfide bond is reduced by GSH, releasing the active drug. Studies on similar docetaxel prodrugs have shown that this strategy leads to redox-responsive drug release and enhanced antitumor activity. nih.govnih.gov
pH-Sensitive Activation: The acidic environment of tumors (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5) can be used to trigger drug release from pH-sensitive linkers, such as hydrazones or acetals. A prodrug of the this compound could be designed with an acid-labile linker that remains stable at physiological pH (7.4) but hydrolyzes in the acidic tumor milieu.
These condition-dependent strategies create a "smart" delivery system that responds to the intrinsic properties of the tumor, enhancing the therapeutic index of the drug. rsc.org
Integration into Advanced Nanocarrier Systems for Enhanced Delivery
To overcome the poor water solubility of docetaxel and its analogs and to facilitate passive tumor targeting, these compounds can be encapsulated within or conjugated to nanocarrier systems. nih.govmdpi.com The small size (typically 10-200 nm) of these nanoparticles allows them to preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. mdpi.com
Various nanocarriers have been developed for docetaxel delivery, and these can be adapted for the crotonaldehyde analog: nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs): These are composed of biodegradable lipids and offer high drug entrapment efficiency and the potential for sustained release. nih.govmdpi.com
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that protect the drug from degradation and control its release profile. mdpi.com
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving their pharmacokinetic properties. researchgate.net
Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, encapsulating the hydrophobic docetaxel analog in their core.
Integrating the this compound into these systems can improve its stability, prolong its circulation time, and increase its concentration at the tumor site, thereby enhancing therapeutic efficacy. nih.govnih.gov
Table 2: Comparison of Nanocarrier Systems for Docetaxel Analog Delivery
| Nanocarrier Type | Core Components | Key Advantages | Potential for this compound |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., tristearin) | High stability, controlled release, good biocompatibility. nih.gov | Encapsulation within the lipid matrix to improve solubility and provide sustained release. |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable Polymers (e.g., PLGA) | Tunable release kinetics, surface functionalization. mdpi.com | Encapsulation for controlled release and passive targeting via the EPR effect. |
| Liposomes | Phospholipids, Cholesterol | Biocompatible, can carry various drug types, surface is easily modified. researchgate.net | Entrapment within the lipid bilayer for improved pharmacokinetics. |
Strategies for Conjugation of Targeting Moieties via Aldehyde Reactivity
The aldehyde group of the crotonaldehyde analog is a prime site for the covalent attachment of targeting ligands. This process transforms a passively accumulating nanocarrier or prodrug into an actively targeted system, designed to bind to specific receptors overexpressed on the surface of cancer cells. researchgate.netaxispharm.com
The reactivity of the aldehyde allows for specific bioconjugation reactions that are efficient under mild, biocompatible conditions:
Hydrazone Linkage: The aldehyde can react with a hydrazide-functionalized targeting moiety (e.g., a peptide or antibody fragment) to form a hydrazone bond. This linkage is relatively stable but can be designed to be pH-sensitive, cleaving in the acidic environment of endosomes to release the drug. researchgate.net
Oxime Linkage: Reaction with an aminooxy-functionalized ligand results in a highly stable oxime bond. This robust linkage is often preferred when the entire conjugate is intended to be internalized and processed within the cell. axispharm.com
Targeting moieties can include monoclonal antibodies (for antibody-drug conjugates or ADCs), peptides (like RGD, which targets αvβ3 integrins), aptamers, or small molecules like folic acid, which binds to the folate receptor often overexpressed in various cancers. nih.govmdpi.comresearchgate.net
Conceptual Approaches for Selective Drug Delivery
A multi-pronged conceptual approach can be envisioned for the selective delivery of the this compound. This approach combines the strengths of prodrug design, nanocarrier integration, and active targeting to create a highly specific and potent therapeutic agent.
Design of a Multifunctional Nanoparticle: A biodegradable nanoparticle (e.g., PLGA) is loaded with a prodrug of the this compound. The prodrug itself is designed for condition-dependent activation (e.g., via a redox-sensitive disulfide linker). nih.govnih.govmdpi.com
Surface Functionalization for Active Targeting: The surface of the nanoparticle is decorated with targeting ligands (e.g., RGD peptides or anti-HER2 antibodies) by conjugating them to the nanoparticle's polymer shell. This directs the nanocarrier to cancer cells overexpressing the corresponding receptors. mdpi.com
Cascade of Activation at the Tumor Site:
Passive Accumulation: The nanoparticle first accumulates in the tumor tissue via the EPR effect. nih.gov
Active Binding and Internalization: The targeting ligands on the nanoparticle surface bind to cancer cell receptors, triggering receptor-mediated endocytosis.
Intracellular Prodrug Release and Activation: Once inside the cell's endosomes or cytoplasm, the nanoparticle degrades, releasing the prodrug. The high intracellular GSH concentration then cleaves the disulfide linker, liberating the active this compound precisely where it is needed to exert its cytotoxic effect. nih.govnih.gov
This conceptual framework leverages multiple layers of selectivity—tissue-level passive targeting, cell-level active targeting, and subcellular-level activation—to maximize therapeutic efficacy while minimizing off-target toxicity. pulsus.com
Reactive Chemistry of the Crotonaldehyde Moiety Within the Docetaxel Framework
Identification and Characterization of Reactive Sites
The docetaxel (B913) crotonaldehyde (B89634) analog possesses two primary electrophilic sites within its crotonaldehyde functionality, making it susceptible to nucleophilic attack. The inherent reactivity of this α,β-unsaturated aldehyde dictates the chemical behavior of the entire analog.
The most prominent reactive site is the aldehyde carbonyl carbon . This carbon atom is highly electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This makes the carbonyl carbon a prime target for a wide range of nucleophiles.
The second key reactive site is the β-carbon of the α,β-unsaturated system . This reactivity is a result of conjugation between the carbon-carbon double bond and the carbonyl group. This conjugated system allows for 1,4-conjugate addition, also known as a Michael-type addition. In this process, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond and a subsequent rearrangement of electrons within the conjugated system.
The presence of these two distinct reactive centers allows for a variety of chemical modifications, providing a versatile platform for the synthesis of novel docetaxel derivatives. The specific reaction pathway that occurs is often dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
Chemical Transformation Pathways Involving the Aldehyde Group
The aldehyde group of the docetaxel crotonaldehyde analog is a gateway to numerous chemical transformations, enabling the covalent modification of the docetaxel molecule. Two of the most significant transformation pathways are the formation of Schiff bases and Michael addition reactions.
Schiff Base Formation: The reaction of the aldehyde group with primary amines leads to the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of Schiff bases is a reversible reaction and is often catalyzed by acid. libretexts.org The stability of the resulting imine can vary, with those derived from aromatic amines generally being more stable than those from aliphatic amines due to conjugation. wjpsonline.com
Michael Addition: As an α,β-unsaturated aldehyde, the this compound is a classic Michael acceptor. wikipedia.orgwikipedia.org It can undergo Michael addition reactions with a variety of nucleophiles, known as Michael donors. These donors can include carbanions (such as enolates), amines, and thiols. wikipedia.org The reaction involves the addition of the nucleophile to the β-carbon of the conjugated system. wikipedia.org This type of reaction is highly valuable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.
The table below summarizes these key transformation pathways:
| Transformation Pathway | Reactant Type | Resulting Functional Group | Key Characteristics |
| Schiff Base Formation | Primary Amine | Imine (C=N) | Reversible, acid-catalyzed reaction. libretexts.orglibretexts.org |
| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | Carbon-Nucleophile bond at the β-position | Forms a new covalent bond at the β-carbon of the unsaturated system. wikipedia.org |
Implications for Potential Conjugation and Derivatization Reactions
The reactive nature of the crotonaldehyde moiety has significant implications for the development of novel docetaxel conjugates and derivatives. The ability to selectively modify the docetaxel molecule at this specific site opens up avenues for creating targeted drug delivery systems, prodrugs, and new analogs with potentially improved therapeutic properties.
The formation of Schiff bases provides a straightforward method for conjugating docetaxel to various molecules, including polymers, peptides, and antibodies. This can be exploited to enhance the solubility, stability, and tumor-targeting capabilities of the drug. For instance, conjugation to a tumor-targeting ligand via an imine linkage could facilitate the selective delivery of docetaxel to cancer cells, thereby reducing systemic toxicity.
Similarly, the Michael addition reaction offers a versatile tool for derivatization. A wide array of nucleophiles can be introduced at the β-carbon, allowing for the synthesis of a diverse library of docetaxel analogs. These modifications can be designed to modulate the pharmacokinetic and pharmacodynamic properties of the parent drug. For example, the attachment of specific functional groups could influence the drug's metabolic stability or its interaction with cellular targets.
The potential for these conjugation and derivatization strategies is summarized in the table below:
| Reaction Type | Potential Conjugate/Derivative | Desired Outcome |
| Schiff Base Formation | Polymer-Docetaxel Conjugates | Improved solubility and prolonged circulation time. |
| Peptide/Antibody-Docetaxel Conjugates | Targeted drug delivery to specific cell types. | |
| Michael Addition | Thiol-containing molecules (e.g., glutathione) | Prodrugs that release active docetaxel in the reductive intracellular environment. |
| Custom-designed small molecules | Novel analogs with altered biological activity or pharmacokinetic profiles. |
Future Directions and Emerging Research Avenues
Advanced Spectroscopic and Computational Approaches for Analog Characterization
A comprehensive understanding of the three-dimensional structure, electronic properties, and stability of the Docetaxel (B913) Crotonaldehyde (B89634) Analog is fundamental to unlocking its potential. While standard characterization data is typically provided with reference standards, advanced analytical and computational methods can offer deeper insights. synzeal.com
Spectroscopic Techniques: High-resolution tandem mass spectrometry (MS/MS) and second-generation MS/MS (MS³) can be employed to establish a detailed fragmentation fingerprint of the analog. This approach has been successfully used for other taxanes like Docetaxel and Paclitaxel (B517696), allowing for precise identification and structural elucidation by mapping the cleavage patterns of the taxane (B156437) core and its side chains. nih.gov Furthermore, advanced NMR techniques, such as 2D-NMR, are crucial for confirming the structural integrity and stereochemistry, which is vital given the multiple chiral centers in the molecule. nih.gov
Computational Modeling: In silico methods offer a predictive advantage in understanding the analog's behavior. Pharmacokinetic and pharmacodynamic (PK/PD) modeling, which has been applied to Docetaxel to simulate clinical trial outcomes and optimize dosing, could be adapted to predict the analog's potential biological activity and disposition. nih.govresearchgate.netamegroups.org Systems-based modeling approaches, such as kinome regularization (KiR), could identify potential protein kinase targets for the analog, guiding research into its possible therapeutic effects. nih.gov Molecular dynamics simulations could further elucidate the interaction of the crotonaldehyde moiety with biological macromolecules, providing insights into its reactivity and potential for covalent bonding.
| Technique | Potential Information Yield | Rationale/Supporting Evidence |
|---|---|---|
| High-Resolution Tandem Mass Spectrometry (Q-TOF, MS/MS, MS³) | Detailed fragmentation patterns, precise mass for impurity identification, structural confirmation of modifications. | Proven effective for establishing universal fragmentation patterns and unique product ions for various taxanes. nih.gov |
| Two-Dimensional NMR (2D-NMR) | Unambiguous assignment of all proton and carbon signals, confirmation of stereochemistry and connectivity. | Essential for characterizing complex structures and identifying impurities in docetaxel development. nih.gov |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Prediction of absorption, distribution, metabolism, excretion, and potential effect profiles of the analog. | Widely used to simulate clinical outcomes and understand variability in docetaxel treatment. nih.govresearchgate.net |
| Molecular Dynamics & Kinome Regularization (KiR) | Prediction of binding affinities, interaction sites with biological targets (e.g., kinases), and molecular stability. | Computational models have successfully identified novel kinase inhibitors and chemosensitizers for cancer therapy. nih.gov |
Unexplored Chemical Modifications and Their Research Potential
The structure of the Docetaxel Crotonaldehyde Analog presents multiple sites for chemical modification to generate novel derivatives with potentially enhanced properties. Research into second-generation taxanes has demonstrated that strategic chemical changes can improve solubility, increase cytotoxicity against resistant tumors, and facilitate new formulations. nih.gov
The most apparent target for modification is the α,β-unsaturated aldehyde of the crotonaldehyde group. This functional group is known for its reactivity and could be derivatized to form more stable, yet therapeutically active, compounds. For example, it could be converted into an oxime, hydrazone, or other functionalities to serve as a linker for prodrug strategies.
Another avenue involves modifications to the core taxane skeleton or the C13 side chain, similar to the strategies used to develop other Docetaxel analogs. nih.gov Synthesizing prodrugs by adding linkers, such as a succinyl group, has been explored for Docetaxel to overcome its poor water solubility. nih.gov A similar approach could be applied to the crotonaldehyde analog. Furthermore, creating dimer prodrugs linked by disulfide bonds could generate nanoparticles that respond to the high glutathione (B108866) concentrations in tumor environments, offering a targeted release mechanism. nih.gov
| Proposed Modification Site | Type of Modification | Hypothetical Research Potential |
|---|---|---|
| Crotonaldehyde Moiety (Aldehyde group) | Conversion to oximes, hydrazones, or other derivatives. | Creates handles for conjugation, development of pH-sensitive or enzyme-cleavable prodrugs. |
| Crotonaldehyde Moiety (Double bond) | Selective reduction or functionalization (e.g., Michael addition). | Modulate reactivity and stability, potentially altering biological targets and activity. |
| Hydroxyl Groups on Taxane Core | Esterification with linkers (e.g., succinyl, disulfide). | Creation of water-soluble prodrugs or redox-responsive dimeric prodrugs for targeted delivery. nih.govnih.gov |
| C13 Side Chain | Modification of the N-tert-butoxycarbonyl group or phenyl group. | Influence binding affinity to β-tubulin and potentially overcome drug resistance mechanisms. nih.gov |
Expansion of this compound Applications in Pharmaceutical Science
Beyond its current use as an impurity standard, the this compound holds potential for broader applications within pharmaceutical science, primarily as a specialized research tool and a building block for novel therapeutic strategies.
Model for Stability and Degradation Studies: The presence of the reactive crotonaldehyde moiety makes the analog an excellent candidate for studying the degradation pathways of complex molecules under various conditions (e.g., pH, light, temperature). scispace.com Understanding its stability can inform the development of more robust formulations for other taxane-based drugs.
Development of Novel Drug Delivery Systems: The unique chemical properties of the analog could be harnessed to design advanced drug delivery systems. The aldehyde group could be used to covalently link the molecule to nanocarriers, such as gold nanoparticles or polymeric nanocomposites, for targeted delivery. researchgate.netnih.gov This strategy is actively being explored for Docetaxel to improve its therapeutic index. nih.gov
Prodrug and Bioconjugate Development: The analog is a prime candidate for developing prodrugs that are activated under specific physiological conditions. nih.gov For instance, a conjugate could be designed to release the active cytotoxic agent only in the reductive environment of a tumor. nih.gov The aldehyde could also be used to conjugate the molecule to targeting ligands, such as antibodies or folic acid, to direct it specifically to cancer cells, a strategy that has shown promise for enhancing the efficacy of Docetaxel. nih.gov
| Potential Application | Rationale | Research Goal |
|---|---|---|
| Degradation Pathway Model | The reactive aldehyde offers a site for predictable chemical breakdown. | To better understand and prevent the degradation of complex drug substances in formulations. scispace.com |
| Platform for Prodrug Synthesis | The crotonaldehyde group provides a reactive handle for chemical conjugation. | To create tumor-selective or environment-responsive prodrugs with improved therapeutic windows. nih.govnih.gov |
| Component in Nanomedicine | Can be conjugated to or encapsulated within nanoparticles for targeted delivery. | To overcome solubility issues and achieve targeted accumulation in tumor tissues, similar to advanced docetaxel formulations. researchgate.netnih.govnih.gov |
| Tool for Analytical Method Development | Serves as a well-characterized impurity standard. synzeal.comveeprho.com | To develop and validate robust stability-indicating assays for docetaxel drug products. nih.gov |
Q & A
Basic Research Questions
Q. What are the key structural modifications in Docetaxel Crotonaldehyde Analog compared to its parent compound, and how do these changes influence bioactivity?
- Methodological Answer : Structural analysis should involve nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm modifications. Comparative molecular dynamics simulations can predict binding affinity changes to β-tubulin . For bioactivity, conduct in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines, ensuring standardized protocols (e.g., cell line selection, incubation time) to validate efficacy differences .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) meticulously. Use DOE (Design of Experiments) approaches to optimize yield and purity. Validate synthesis steps via thin-layer chromatography (TLC) and HPLC, referencing protocols from for data presentation . Include batch-to-batch variability assessments using statistical tools like ANOVA .
Q. What in vitro models are most suitable for preliminary screening of this analog’s mechanism of action?
- Methodological Answer : Use taxane-sensitive cell lines (e.g., PC-3, MCF-7) to assess tubulin polymerization inhibition via immunofluorescence microscopy. Pair this with flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining). Normalize results against docetaxel controls .
Advanced Research Questions
Q. How can contradictory data on the analog’s cytotoxicity across studies be resolved?
- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., cell passage number, assay incubation time). Replicate experiments under controlled conditions, adhering to ’s guidelines for statistical rigor (e.g., Cohen’s d for effect size, Bonferroni correction for multiple comparisons). Use sensitivity analysis to isolate confounding factors .
Q. What strategies are effective in overcoming solubility challenges during in vivo pharmacokinetic studies?
- Methodological Answer : Employ co-solvents (e.g., Cremophor EL/ethanol) or nanoformulation techniques (liposomes, polymeric nanoparticles). Validate solubility via phase-solubility diagrams and characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Reference for hazardous solvent handling protocols .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this analog?
- Methodological Answer : Use fragment-based drug design (FBDD) to systematically modify functional groups (e.g., crotonaldehyde moiety). Test derivatives in parallel using high-throughput screening (HTS) with orthogonal assays (e.g., tubulin polymerization, ATPase activity). Apply multivariate analysis (PCA or PLS regression) to correlate structural features with bioactivity .
Q. What computational methods best predict off-target interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against off-target kinases or transporters. Validate predictions with in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler). Use cheminformatics tools (e.g., SwissADME) to assess physicochemical properties linked to promiscuity .
Methodological Best Practices
- Data Analysis : Follow ’s guidelines for statistical rigor, including reporting effect sizes, confidence intervals, and p-values. Use R or Python for reproducible scripting .
- Safety Protocols : Adhere to ’s SOPs for handling crotonaldehyde derivatives, including fume hood use and emergency response drills .
- Literature Review : Synthesize findings using ’s framework: categorize studies by mechanism, bioactivity, and SAR, and identify gaps (e.g., limited in vivo neurotoxicity data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
